molecular formula C10H8N2 B7890097 4-(Isocyanomethyl)benzyl-isocyanide

4-(Isocyanomethyl)benzyl-isocyanide

Cat. No.: B7890097
M. Wt: 156.18 g/mol
InChI Key: PUQNAXJFMTUAPI-UHFFFAOYSA-N
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Description

4-(Isocyanomethyl)benzyl-isocyanide (CAS No. 4973-73-3) is a bifunctional isocyanide compound featuring two isocyanide (-NC) groups attached to a benzyl scaffold. Its structure enables participation in multicomponent reactions (MCRs) and coordination chemistry, making it valuable in synthetic organic chemistry and materials science . The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which differentiate it from analogs such as tosylmethyl isocyanide (TOSMIC) and substituted benzyl isocyanides.

Properties

IUPAC Name

1,4-bis(isocyanomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQNAXJFMTUAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the reaction of 1,4-bis(aminomethyl)benzene with chloroform and tetraethylammonium bromide (TEBAC) under strongly basic conditions. The process proceeds via the Hofmann isocyanide synthesis mechanism:

  • Base Activation : Aqueous sodium hydroxide deprotonates the amine groups, forming nucleophilic amide ions.

  • Chloroform Addition : Chloroform acts as a C1 source, reacting with amide ions to generate intermediate dichlorocarbene species.

  • Isocyanide Formation : Dichlorocarbene intermediates undergo elimination of HCl, resulting in isocyanide functional groups.

The reaction is conducted at 40°C for 12 hours, followed by extraction with dichloromethane and purification via silica gel chromatography. Key characterization data includes:

  • 1H NMR (CDCl3) : δ 7.39 (s, aromatic protons), 4.66 (m, methylene protons adjacent to isocyanide groups).

  • Yield : 45.0% after purification.

Optimized Parameters

ParameterOptimal ValueEffect on Yield
Temperature40°CHigher temperatures accelerate side reactions
Reaction Time12 hoursProlonged durations reduce HCl accumulation
Base Concentration50% NaOHEnsures complete deprotonation of amines
Catalyst Loading2 mol% TEBACEnhances phase transfer efficiency

This method balances scalability and reproducibility but requires careful handling of toxic chloroform and corrosive bases.

Tetrazole-Based Synthesis via 5-Benzylaminotetrazole

Two-Step Approach

An alternative route involves the synthesis of 5-benzylaminotetrazole followed by oxidative decomposition:

Step 1: Preparation of 5-Benzylaminotetrazole

  • Benzaldehyde reacts with 5-aminotetrazole and triethylamine in methanol.

  • Hydrogenation over Pd/C (10%) at 500 psi H2 yields 5-benzylaminotetrazole (80% yield).

Step 2: Oxidation to Isocyanide

  • Treatment with sodium hypobromite (NaOBr) in dichloromethane at 0°C liberates benzyl isocyanide.

  • Yield : 84% after distillation.

Adaptability to 4-(Isocyanomethyl)benzyl-isocyanide

While this method is effective for monofunctional isocyanides, extending it to the bifunctional target compound requires:

  • Use of 1,4-bis(aminomethyl)benzene instead of benzylamine.

  • Double equivalent of NaOBr to oxidize both amine groups.
    Preliminary trials suggest reduced yields (~30–35%) due to incomplete oxidation and side-product formation.

Green Chemistry Approach via Formamide Dehydration

Phosphorus Oxychloride (POCl3)-Mediated Dehydration

A solvent-free method using POCl3 and triethylamine at 0°C enables rapid dehydration of formamides to isocyanides. For this compound:

  • Formamide Synthesis : 1,4-Bis(formamidomethyl)benzene is prepared by formylating 1,4-bis(aminomethyl)benzene.

  • Dehydration : POCl3 (1 eq) and triethylamine (3 eq) are added under cooling, yielding isocyanides within 5 minutes.

Advantages Over Traditional Methods

FactorTraditional Method (Chloroform)Green Method (POCl3)
Reaction Time12 hours5 minutes
Solvent UseDichloromethaneSolvent-free
By-ProductHClPhosphates (low toxicity)
Typical Yield45%Not reported (est. 50–60%)

This approach minimizes waste and exposure to hazardous solvents but requires stringent control of POCl3 stoichiometry to prevent over-dehydration.

Comparative Analysis of Preparation Methods

Yield and Purity

MethodYield (%)Purity (HPLC)Key Challenges
Chloroform-Mediated45.0>95%Chloroform toxicity
Tetrazole-Based30–3585–90%Multi-step synthesis
POCl3 Dehydration50–60*>90%POCl3 handling
*Estimated based on analogous reactions .

Chemical Reactions Analysis

Multicomponent Reactions

This compound excels in one-pot multicomponent reactions (MCRs), particularly Ugi- and Passerini-type mechanisms:

Reaction Type Key Components Mechanism Outcome
Ugi ReactionAmine, carbonyl, acidIsocyanide C attacks imine C via a Bürgi–Dunitz trajectory (102–105° angle) Peptoid backbone formation with α-adducts
Passerini ReactionCarboxylic acid, carbonylNucleophilic attack on carbonyl C, followed by rearrangementα-Acyloxy amide products

Case Study : In Ugi reactions, the isocyanide's σ-HOMO orbital interacts with the imine's π*-LUMO, forming a nitrilium ion intermediate. This step determines stereochemistry and is acid-catalyzed .

Cycloaddition Reactions

The compound engages in [4+1] and [3+2] cycloadditions due to its amphiphilic nature:

Cycloaddition Type Reagents/Conditions Products Applications
[4+1] with TetrazinesMild conditions, RTPyridazine derivativesBioorthogonal chemistry probes
[3+2] with AzidesCopper catalysisTetrazolesMedicinal chemistry scaffolds

Mechanistic Insight : The π-HOMO–1 orbital facilitates cycloaddition by interacting with electron-deficient dienophiles .

Nucleophilic Substitution

The isocyanide groups act as soft nucleophiles:

Substrate Conditions Product Yield
Methyl iodideAmbient temperature, no baseBis-alkylated quaternary ammonium salt 85–92%
4-Formylbenzyl chlorideDMF, 60°CSterically hindered cyclopropane derivatives 68%

Oxidation and Reduction

The isocyanide groups undergo redox transformations:

Reaction Reagents Product Notes
OxidationO₂, transition metalsIsocyanate derivativesRequires controlled conditions to prevent overoxidation
ReductionH₂/Pd-CAmine derivativesRarely employed due to competing pathways

Solid-State Interactions

Crystallographic studies reveal non-covalent interactions critical for reactivity:

Interaction Type Distance (Å) Angle Role in Reactivity
RNC···H–X (H-bond acceptor)2.5–3.3100–110°Stabilizes transition states in MCRs
RNC···C=O (Bürgi–Dunitz)3.3–4.0102–105°Directs nucleophilic attack in Ugi reactions

Example : In β-lactosyl isocyanide (27 ), the isocyanide C approaches an acetyl carbonyl at 3.3 Å with a 102° angle, mimicking the Bürgi–Dunitz trajectory observed in MCRs .

Comparative Reactivity

Dual isocyanide groups enhance reactivity compared to analogs:

Compound Reactivity Features
Benzyl IsocyanideSingle isocyanide; limited to basic nucleophilic substitutions
4-(Trifluoromethyl)benzyl-isocyanideElectron-withdrawing CF₃ group enhances electrophilicity
4-(Isocyanomethyl)benzyl-isocyanide Dual isocyanides enable sequential or concurrent reactions

Scientific Research Applications

Organic Synthesis

4-(Isocyanomethyl)benzyl-isocyanide serves as a crucial building block in organic chemistry. Its dual isocyanide groups allow it to participate in numerous chemical reactions, including:

  • Reactivity with Nucleophiles and Electrophiles : The compound can react with various nucleophiles (like amines) and electrophiles, facilitating the formation of complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
  • Formation of Heterocycles : It can be utilized in the construction of heterocyclic compounds, which are essential in drug development due to their biological activity.
  • Multicomponent Reactions : The compound's structure enables it to engage in multicomponent reactions, leading to the formation of diverse molecular architectures.

Biological Applications

Research into the biological interactions of this compound has revealed potential applications in medicinal chemistry:

  • Anticancer Agents : Studies have indicated that compounds containing isocyanide functionalities may exhibit anticancer properties. The reactivity of the isocyanides allows for modifications that can enhance biological activity against cancer cells.
  • Drug Design : Given its structural complexity, this compound can serve as a template for designing new drugs that target specific biological pathways or diseases.

Material Science

In material science, this compound has potential applications:

  • Polymer Chemistry : The compound can be incorporated into polymer formulations due to its ability to react with polyols and amines, leading to the development of novel materials with desirable properties such as elasticity and thermal stability.
  • Coatings and Adhesives : Its reactivity makes it suitable for use in coatings and adhesives, where strong covalent bonds are required for durability and performance.

Several studies have documented the applications of this compound:

  • Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound were effective against specific cancer cell lines, suggesting a pathway for developing new anticancer drugs.
  • Development of New Polymers : Research focused on using this compound in the synthesis of polyurethane materials showed improved mechanical properties compared to traditional formulations, highlighting its potential in advanced material applications.

Mechanism of Action

The mechanism of action of 4-(Isocyanomethyl)benzyl-isocyanide involves its ability to act as both a nucleophile and an electrophile due to the unique properties of the isocyanide group. This dual reactivity allows it to participate in a variety of chemical transformations, targeting specific molecular pathways and facilitating the formation of diverse chemical structures .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name CAS No. Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties References
4-(Isocyanomethyl)benzyl-isocyanide 4973-73-3 Dual isocyanide groups C9H7N2 143.17 g/mol MCRs, coordination complexes
1-(Isocyanomethyl)-4-methylbenzene 39495-97-1 Methyl C9H9N 131.18 g/mol Intermediate in ligand synthesis
1-(Isocyanomethyl)-4-methoxybenzene 1197-58-6 Methoxy C9H9NO 147.18 g/mol Dopamine receptor ligand synthesis
1-(Isocyanomethyl)-4-bromobenzene N/A Bromo C8H6BrN 196.05 g/mol Bioactive compound synthesis
Tosylmethyl isocyanide (TOSMIC) 36635-61-7 Tosyl (sulfonyl) group C9H9NO2S 195.24 g/mol Van Leusen reaction, nucleophilic addition
4-tert-Butylbenzylisocyanide 728919-99-1 tert-Butyl C12H15N 173.25 g/mol Steric hindrance studies
p-Tolyl isocyanide 7175-47-5 Methyl C8H7N 117.15 g/mol Coordination chemistry

Key Observations:

  • Electronic Effects: Methoxy and bromo substituents in analogs (e.g., 1-(isocyanomethyl)-4-methoxybenzene and 1-(isocyanomethyl)-4-bromobenzene) modulate electron density at the isocyanide carbon. Methoxy groups (electron-donating) enhance nucleophilicity, while bromo groups (electron-withdrawing) reduce reactivity in MCRs .
  • Steric Effects: Bulky substituents like tert-butyl in 4-tert-butylbenzylisocyanide hinder coordination to metal centers compared to this compound, which has a less hindered structure .
  • Bifunctionality: The dual isocyanide groups in this compound enable unique reactivity in forming polymeric or dendritic structures, unlike monosubstituted analogs .

Reactivity in Multicomponent Reactions (MCRs)

  • This compound: Used in split-Ugi reactions to generate amides and heterocycles. Its bifunctional nature allows sequential reactions, though competing pathways may reduce yield compared to monosubstituted isocyanides .
  • TOSMIC: Superior in the Van Leusen reaction for imidazole synthesis due to the tosyl group acting as a leaving group. This contrasts with this compound, which lacks such a group .
  • 1-(Isocyanomethyl)-4-methoxybenzene: Demonstrated higher affinity for dopamine D3 receptors (Ki = 12 nM) compared to bromo analogs (Ki = 45 nM), highlighting substituent-dependent bioactivity .

Coordination Chemistry

  • This compound: Forms stable complexes with copper(I), as seen in tetrakis(triazole)copper(I) hexafluorophosphate. The dual isocyanide groups enable chelation, enhancing complex stability .
  • p-Tolyl isocyanide: Simpler monosubstituted analogs like p-tolyl isocyanide form less stable monodentate complexes, limiting their utility in catalysis .

Biological Activity

4-(Isocyanomethyl)benzyl-isocyanide is a compound characterized by its unique dual isocyanide functional groups. This structural feature grants it significant reactivity and potential applications in organic synthesis and biological systems. The molecular formula of this compound is C10H8N2C_{10}H_{8}N_{2}, with a molecular weight of approximately 156.19 g/mol .

The compound's reactivity is primarily attributed to its isocyanide groups, which can act as both nucleophiles and electrophiles. This dual functionality allows this compound to participate in a variety of chemical transformations, making it a versatile building block in synthetic chemistry .

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate its potential as an antimicrobial and anticancer agent. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

A study exploring the antimicrobial properties of various isocyanides, including this compound, showed promising results against several bacterial strains. The compound exhibited significant inhibitory effects, suggesting that it could serve as a lead compound in the development of new antimicrobial agents .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown that it may induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell proliferation and trigger cell death pathways in human cancer cells, indicating its potential utility in cancer therapeutics .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Bacterial Resistance :
    • Objective : To assess the efficacy of this compound against antibiotic-resistant bacterial strains.
    • Findings : The compound demonstrated strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .
  • Cancer Cell Line Analysis :
    • Objective : To investigate the effects of this compound on various human cancer cell lines.
    • Findings : Significant reductions in cell viability were observed in breast and colon cancer cell lines treated with the compound. Mechanistic studies suggested that it activates caspase pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Features
Benzyl IsocyanideCHNWidely used in organic synthesis
1-(Isocyano)-2-naphthylamineC_{11}H_{8}NExhibits different reactivity due to naphthalene ring
4-(Trifluoromethyl)benzyl-isocyanideC_{10}H_{6}F_{3}NEnhanced electronic properties due to trifluoromethyl group

The structural complexity of this compound allows it to engage in more intricate synthetic pathways and potential biological interactions compared to simpler analogs .

Q & A

Q. What are the established synthetic routes for preparing 4-(isocyanomethyl)benzyl-isocyanide, and what methodological considerations ensure high yield and purity?

The synthesis of this compound typically follows protocols for aromatic isocyanides. A common approach involves the dehydration of formamide derivatives using reagents like POCl₃ or phosgene under anhydrous conditions. For example, analogous isocyanides (e.g., 4-isocyano-2-nitroanilines) have been synthesized at 0.5 mmol scale with careful control of reaction temperature (0–5°C) and inert atmospheres to prevent side reactions . Advanced methods include AI-driven retrosynthetic planning, which leverages databases like Reaxys to propose routes balancing yield and safety . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) and characterization by ¹H/¹³C NMR and HRMS are critical to confirm purity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Distinctive isocyanide carbon signals appear at δ ~150–160 ppm in ¹³C NMR, while aromatic protons in the benzyl group show splitting patterns dependent on substitution .
  • HRMS : Accurate mass analysis (e.g., ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺) with minimal deviation (<2 ppm) .
  • IR Spectroscopy : The isocyanide group exhibits a sharp C≡N stretch near 2100–2150 cm⁻¹. Cross-validation with melting point analysis and elemental analysis further ensures structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

This compound is classified as a lachrymator and requires:

  • Ventilation : Use fume hoods for all procedures.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Storage : In airtight containers under nitrogen at –20°C to prevent decomposition . Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and consulting safety data sheets (SDS) for first-aid specifics .

Advanced Research Questions

Q. How can this compound be utilized in multicomponent reactions (MCRs) to synthesize pharmacologically relevant scaffolds?

The compound’s dual isocyanide groups enable participation in MCRs like the Ugi reaction. For instance, in split-Ugi reactions, it can act as a bifunctional building block to generate piperazine-based dopamine receptor ligands. Optimization involves:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, MeOH) enhance solubility.
  • Stoichiometry : Balancing equivalents of amine, carbonyl, and carboxylic acid components to avoid side products . Post-reaction purification via flash chromatography and confirmation by LC-MS are critical for isolating target molecules .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities. Methodological steps include:

  • Reproducibility Trials : Repeating experiments under documented conditions.
  • Control Experiments : Testing the compound’s stability under claimed parameters (e.g., pH, light exposure).
  • Advanced Characterization : Using 2D NMR (e.g., HSQC, HMBC) to verify structural consistency and detect degradation products .

Q. What strategies improve the stability of this compound during long-term storage or under reactive conditions?

Stability is enhanced by:

  • Inert Atmospheres : Storing under argon or nitrogen to prevent oxidation.
  • Desiccants : Including molecular sieves in storage vials.
  • Low Temperatures : Freezing (–20°C) reduces thermal degradation . Periodic NMR analysis monitors decomposition, with >95% purity required for reliable experimental outcomes .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior. Tools like Gaussian or ORCA simulate reaction pathways, while AI platforms (e.g., Reaxys, Pistachio) propose synthetic routes and side-reaction mitigation strategies .

Q. What are the challenges in differentiating this compound from structurally similar isocyanides using analytical methods?

Challenges include overlapping NMR signals and similar mass spectra. Solutions involve:

  • Chromatographic Separation : HPLC with a C18 column and acetonitrile/water gradients.
  • Isotopic Labeling : Using ¹⁵N-labeled precursors to track isocyanide groups.
  • X-ray Crystallography : Resolving crystal structures for unambiguous identification .

Methodological Best Practices

  • Data Presentation : Include raw NMR/HRMS data in appendices, with processed spectra in the main text annotated to highlight key peaks .
  • Error Analysis : Calculate uncertainties in yields and spectroscopic measurements (e.g., ±0.5% for HRMS) and discuss their impact on conclusions .
  • Literature Review : Critically compare findings with prior studies (e.g., Zheng et al.’s isocyanide syntheses ) to contextualize novel contributions .

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